NPBA

TASK-3 activation potency comparison selectivity profiling

Researchers studying NLRP3 inflammasome regulation often face a critical gap: no single tool simultaneously potentiates TASK-3 while blocking TWIK2. NPBA (CAS 524033-40-7) is the only validated dual-mechanism K2P channel modulator combining TASK-3 agonism (EC50 6.7 µM) with TWIK2 selectivity filter blockade. • Dual Mechanism: Concurrent TASK-3 activation & TWIK2 inhibition for integrated study of K+ efflux-dependent NLRP3 inflammasome regulation. • In Vivo Validated: Protects against LPS-induced endotoxemia; effect genetically ablated in TWIK2 KO mice, confirming target engagement. • Defined Binding Sites: Mutagenesis-mapped residues (T106/T214 for TWIK2; A105/A108/E157 for TASK-3) enable structure-guided optimization and benchmark docking studies. ≥98% purity with rigorous batch QC. Flexible pack sizes from mg to gram scale with global shipping.

Molecular Formula C16H14F3N3O3
Molecular Weight 353.30 g/mol
Cat. No. B12388921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPBA
Molecular FormulaC16H14F3N3O3
Molecular Weight353.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C16H14F3N3O3/c17-16(18,19)13-10-12(22(24)25)6-7-14(13)20-8-9-21-15(23)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2,(H,21,23)
InChIKeyLUJDPMMSYZQCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPBA: TASK-3 Agonist & TWIK2 Blocker


NPBA (N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide; CAS 524033-40-7) is a synthetic small molecule that acts as a potent and selective agonist of the two-pore domain potassium channel TASK-3 (KCNK9) [1]. Concurrently, NPBA functions as a blocker of the tandem pore domain weak inward rectifying K+ channel TWIK2 [2]. Through these dual mechanisms, NPBA suppresses NLRP3 inflammasome activation in macrophages and mitigates inflammatory responses . Its unique binding mode, validated by mutagenesis and molecular docking, distinguishes it from other K2P channel modulators [3].

Dual Mechanism TASK-3 agonist with concurrent TWIK2 blockade
Pathway Context NLRP3 inflammasome regulation and macrophage signaling
Model Suitability In vitro electrophysiology to in vivo endotoxemia models

NPBA: Unique Dual TASK-3/TWIK2 Activity


Generic K2P channel modulators often exhibit off-target activity across multiple family members or lack the dual TASK-3 activation/TWIK2 blockade that defines NPBA's functional profile. For example, terbinafine activates TASK-3 but does not block TWIK2 [1], while ML365 blocks TWIK2 but inhibits rather than activates TASK-3 [2]. This functional divergence means that substituting NPBA with a single-mechanism analog would fail to recapitulate the integrated effects on potassium efflux and NLRP3 inflammasome regulation observed in NPBA-treated systems [3]. Selection of NPBA over alternatives is therefore essential when experimental designs require simultaneous TASK-3 potentiation and TWIK2 inhibition to investigate inflammatory signaling pathways or ion channel crosstalk.

Functional Profile
NPBA
Generic Alternatives
TASK-3 Activity
Agonist
Agonist only (e.g. Terbinafine)
TWIK2 Activity
Blocker (Selectivity filter)
Blocker only or absent (e.g. ML365)
Dual TASK-3/TWIK2 modulation limits direct substitution by single-mechanism analogs in NLRP3 or potassium efflux studies.

NPBA: Evidence vs. Closest Modulator Comparators


TASK-3 Activation Selectivity vs. Terbinafine

NPBA activates TASK-3 with an EC50 of 6.7 µM in whole-cell patch clamp recordings, demonstrating greater potency than the previously identified selective TASK-3 activator terbinafine [1]. In selectivity assays, NPBA at 10 µM shows no detectable activity against TASK-1, TREK-1, TRESK, or THIK-1, confirming high selectivity for TASK-3 within the K2P family .

TASK-3 Activation
Head-to-head
EC50 6.7 µM (NPBA) vs. pEC50 6.2 (Terbinafine)
Reported higher activation potency
Whole-cell patch clamp; selectivity confirmed over TASK-1, TREK-1
TASK-3 activation potency comparison selectivity profiling

TWIK2 Blockade: Distinct Binding Mode vs. ML365

NPBA inhibits TWIK2 channel currents through binding at the bottom of the selectivity filter, as demonstrated by mutagenesis: T106A and T214A mutations in the selectivity filter substantially abolish NPBA's effect on TWIK2 [1]. In contrast, ML365, another TWIK2 blocker, exhibits an IC50 of 4.07 ± 1.5 µM and acts through a different mechanism not involving these specific selectivity filter residues [2]. Molecular docking further supports NPBA's distinct binding pose [1].

TWIK2 Binding Mode
Cross-study
Selectivity filter (T106/T214) vs. distinct site for ML365
Mechanistically distinct binding determinants
Confirmed by mutagenesis and molecular docking
TWIK2 inhibition binding mechanism mutagenesis

NLRP3 Inflammasome Suppression via TWIK2 Blockade

NPBA significantly suppresses NLRP3 inflammasome activation in macrophages, an effect that correlates with its TWIK2 channel blocking activity [1]. In comparison, ML365 at 1-5 µM also inhibits ATP-induced NLRP3 inflammasome activation in LPS-primed murine BMDMs, but ML365 lacks the concurrent TASK-3 activation property of NPBA [2]. The dual TASK-3/TWIK2 modulation by NPBA may confer a distinct anti-inflammatory profile.

NLRP3 Inflammasome
Cross-study
NPBA: TASK-3 + TWIK2 modulation; ML365: TWIK2 only
Dual-mechanism anti-inflammatory signaling context
LPS-primed murine BMDMs; ATP stimulation
NLRP3 inflammasome inflammation macrophage

In Vivo Endotoxemia Protection Abolished in TWIK2 KO Mice

NPBA administration significantly alleviates LPS-induced endotoxemia and organ injury in vivo, with protective effects abolished in Kcnk6-/- (TWIK2 knockout) mice, confirming target engagement [1]. In contrast, ML365 also ameliorates LPS-induced endotoxic shock in mice (1-25 mg/kg, ip), but its pharmacokinetic profile (oral bioavailability F = 22.49% in rats) and lack of TASK-3 activation differentiate its in vivo pharmacology from NPBA [2].

In Vivo Target Engagement
Target validation
LPS-induced endotoxemia protection abolished in TWIK2 KO mice
Genetically validated model-response endpoint
Confirms TWIK2 mediates reported in vivo activity
in vivo efficacy endotoxemia organ protection

NPBA: Dual TASK-3/TWIK2 Research Applications


Potassium Channel Crosstalk in NLRP3 Activation

NPBA's dual activity as a TASK-3 agonist (EC50 6.7 µM) and TWIK2 blocker (selectivity filter binding) [1][2] enables researchers to dissect how simultaneous potentiation of TASK-3 and inhibition of TWIK2 collectively regulate potassium efflux-dependent NLRP3 inflammasome assembly in macrophages. This is particularly valuable in studies where both channels are co-expressed and may functionally interact.

TWIK2 Target Validation in Inflammatory Disease

The in vivo protection afforded by NPBA against LPS-induced endotoxemia, which is genetically ablated in TWIK2 knockout mice [1], makes NPBA an essential tool for validating TWIK2 as a therapeutic target in preclinical models of sepsis, acute lung injury, and other NLRP3-driven inflammatory conditions.

Structural and Mechanistic Studies of K2P Channel Modulation

The identification of NPBA's binding determinants—the selectivity filter residues T106/T214 for TWIK2 [2] and the distant clusters A105/A108/E157 for TASK-3 [1]—provides a molecular blueprint for structure-guided optimization of K2P channel modulators. NPBA serves as a benchmark compound for mutagenesis-based mapping of modulator binding sites and for computational docking studies aimed at discovering next-generation K2P ligands.

Comparative Pharmacology of TASK-3 Activators and TWIK2 Blockers

NPBA's distinct dual profile positions it as a critical reference compound in comparative studies alongside single-mechanism agents like terbinafine (TASK-3 activator only) [3] and ML365 (TWIK2 blocker only) [4]. Such comparisons are essential for deconvoluting the contributions of TASK-3 activation versus TWIK2 blockade to complex physiological and pathological outcomes.

Application
Selection Property
Validation Focus
K2P-NLRP3 crosstalk studies
Dual TASK-3/TWIK2 activity
Potassium efflux and inflammasome assembly endpoints
Inflammatory disease target validation
KO-validated in vivo target engagement
Endotoxemia model-response context
K2P channel structural biology
Defined selectivity filter binding determinants
Mutagenesis and docking model interpretation
Comparative K2P pharmacology
Mechanistically distinct probe vs. single-target tools
Endpoint comparison with Terbinafine and ML365

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